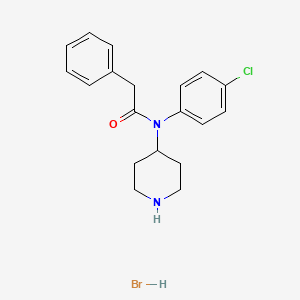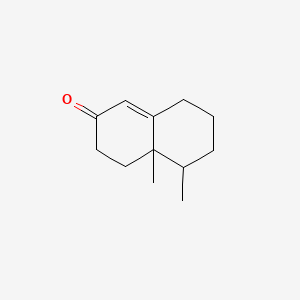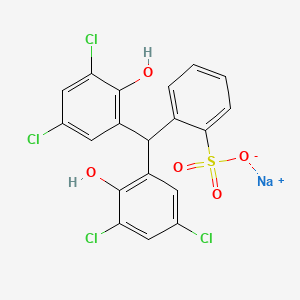
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. It is characterized by its complex structure, which includes multiple chlorine and hydroxyl groups attached to a benzenesulphonate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with sodium benzenesulphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives with fewer chlorine atoms.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a chromogenic substrate in enzymatic assays, particularly for peroxidase activity.
Medicine: It is investigated for its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of dyes and pigments, as well as in the production of certain polymers
Mecanismo De Acción
The mechanism of action of sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate involves its interaction with specific molecular targets. In enzymatic assays, it acts as a substrate for peroxidase, leading to the generation of a chromogenic product. This interaction is facilitated by the compound’s hydroxyl and chlorine groups, which enhance its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
- Sodium 2,4-dichlorophenol
- Sodium 3,5-dichloro-2-hydroxybenzenesulfonate
Uniqueness
Sodium o-(bis(3,5-dichloro-2-hydroxyphenyl)methyl)benzenesulphonate is unique due to its bisphenolic structure, which imparts distinct chemical and physical properties. This structure enhances its reactivity and makes it suitable for a wide range of applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
25942-40-9 |
|---|---|
Fórmula molecular |
C19H11Cl4NaO5S |
Peso molecular |
516.1 g/mol |
Nombre IUPAC |
sodium;2-[bis(3,5-dichloro-2-hydroxyphenyl)methyl]benzenesulfonate |
InChI |
InChI=1S/C19H12Cl4O5S.Na/c20-9-5-12(18(24)14(22)7-9)17(13-6-10(21)8-15(23)19(13)25)11-3-1-2-4-16(11)29(26,27)28;/h1-8,17,24-25H,(H,26,27,28);/q;+1/p-1 |
Clave InChI |
HNTNBFWCACDSSS-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=C(C(=CC(=C2)Cl)Cl)O)C3=C(C(=CC(=C3)Cl)Cl)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




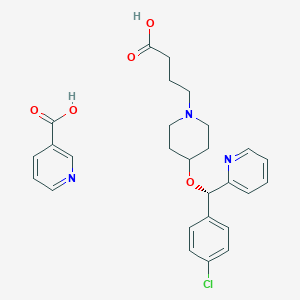

![3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile](/img/structure/B12691400.png)

![(Z)-4-[3-bromo-1-(4-nitrophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12691409.png)

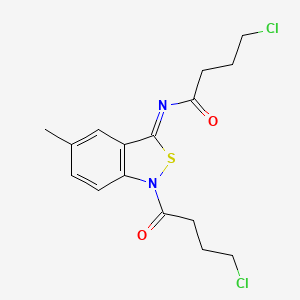
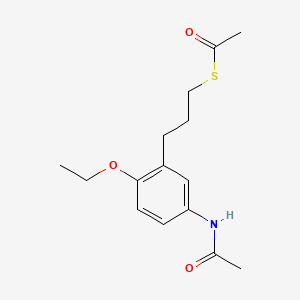
![5-Chloro-2-[2-[4-(dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B12691433.png)
